rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
Description
rac-3-[(1R,2R)-2-Methylcyclopropaneamido]benzoic acid, trans, is a cyclopropane-derived compound featuring a methyl-substituted cyclopropane ring linked via an amide bond to a benzoic acid moiety. Its stereochemistry (trans configuration) and functional groups influence its physicochemical properties, reactivity, and biological activity.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-5-10(7)11(14)13-9-4-2-3-8(6-9)12(15)16/h2-4,6-7,10H,5H2,1H3,(H,13,14)(H,15,16)/t7-,10-/m1/s1 |
InChI Key |
NJHLXYNGPQOJLU-GMSGAONNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Amidation reaction: The cyclopropane carboxylic acid derivative is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Benzoic acid attachment: The final step involves the attachment of the benzoic acid moiety to the amide group. This can be achieved through a condensation reaction using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymer matrices to enhance their mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Testing: The compound can serve as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans involves its interaction with specific molecular targets. The amide bond and the benzoic acid moiety play crucial roles in binding to proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound’s key distinction lies in its amide linkage and methyl substituent on the cyclopropane ring. In contrast, analogs such as those in –11 feature direct carboxylic acid groups and halogenated aryl substituents (e.g., fluorophenyl, chlorophenyl). These structural variations impact polarity, solubility, and intermolecular interactions.
Table 1: Structural and Physicochemical Comparison
*Estimated based on benzoic acid analogs.
Physicochemical Properties
- Acidity : The pKa of the 4-fluorophenyl analog is 4.56 , typical of aryl-substituted carboxylic acids. The amide group in the target compound likely reduces acidity compared to carboxylic acid derivatives.
- Thermal Stability : Halogenated analogs (e.g., chloro, bromo) may exhibit lower thermal stability due to heavier atoms, whereas the methyl group in the target compound could improve stability.
Key Differentiators and Research Implications
Functional Group Versatility : The amide linkage provides a handle for further derivatization, unlike carboxylic acid analogs.
Stereochemical Complexity : The trans configuration and racemic nature necessitate chiral resolution for enantiomer-specific applications.
Biological Activity
The compound rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans, is a derivative of benzoic acid featuring a unique cyclopropane moiety. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
- IUPAC Name : rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Research indicates that rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid exhibits several biological activities, primarily influenced by its structural characteristics.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for certain cyclooxygenases (COX), which play a crucial role in inflammatory responses.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating the expression of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Some research indicates that rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid possesses antimicrobial activity against various bacterial strains, making it a candidate for further investigation as an antibiotic agent.
Study 1: Enzymatic Inhibition
A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of various benzoic acid derivatives, including rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid. The results demonstrated a significant reduction in COX activity at concentrations above 10 μM, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments .
Study 2: Anti-inflammatory Activity
In vitro experiments conducted on human monocyte-derived macrophages revealed that treatment with rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid led to decreased levels of TNF-alpha and IL-6 cytokines. This reduction indicates its potential as an anti-inflammatory agent .
Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
